1-(([1,1'-Biphenyl]-4-yloxy)methyl)-1H-pyrazole-3-carboxylic acid
Description
1-(([1,1'-Biphenyl]-4-yloxy)methyl)-1H-pyrazole-3-carboxylic acid is a pyrazole-based compound featuring a biphenyl-4-yloxy methyl group at the 1-position and a carboxylic acid moiety at the 3-position of the pyrazole ring. This structural combination suggests applications in medicinal chemistry, particularly in targeting receptors or enzymes where hydrophobic and acidic interactions are critical.
Properties
IUPAC Name |
1-[(4-phenylphenoxy)methyl]pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c20-17(21)16-10-11-19(18-16)12-22-15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-11H,12H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDUQPUTLVYTPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCN3C=CC(=N3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling
The biphenyl segment is synthesized via palladium-catalyzed coupling between 4-bromophenol and phenylboronic acid. Key conditions:
- Catalyst : Tetrakis(triphenylphosphine)palladium(0) (5 mol%)
- Base : Potassium carbonate (2 equiv)
- Solvent : Ethanol/water (4:1) at 80°C for 16 hours
- Yield : 78–85%
Mechanistic Insight : Oxidative addition of Pd(0) to 4-bromophenol generates a Pd(II) intermediate, which undergoes transmetalation with phenylboronic acid. Reductive elimination yields biphenyl-4-ol.
Purification and Characterization
- Purification : Column chromatography (ethyl acetate/petroleum ether, 1:4)
- 1H NMR (CDCl3) : δ 7.62 (d, 2H, J = 8.4 Hz), 7.45 (t, 2H, J = 7.6 Hz), 7.34 (t, 1H, J = 7.2 Hz), 6.96 (d, 2H, J = 8.4 Hz), 5.20 (s, 1H, -OH).
Pyrazole-3-Carboxylic Acid Synthesis
Cyclocondensation of β-Keto Esters
Ethyl 3-oxobutanoate reacts with hydrazine hydrate in ethanol under reflux to form ethyl 1H-pyrazole-3-carboxylate:
- Conditions : 1.2 equiv hydrazine hydrate, 12-hour reflux
- Yield : 89%
Ester Hydrolysis :
- Reagents : 2M NaOH, 70°C, 4 hours
- Yield : 95% (1H-pyrazole-3-carboxylic acid)
Regioselective Alkylation at Pyrazole N1
Chloromethylation of Biphenyl-4-ol :
Biphenyl-4-ol reacts with paraformaldehyde and HCl gas in dioxane to form 4-(chloromethoxy)-1,1'-biphenyl:
- Conditions : 65°C, 6 hours, HCl gas bubbling
- Yield : 68%
N-Alkylation of Pyrazole :
1H-pyrazole-3-carboxylic acid is deprotonated with NaH (2 equiv) in DMF, followed by reaction with 4-(chloromethoxy)-1,1'-biphenyl:
- Conditions : 0°C to room temperature, 8 hours
- Yield : 62%
- Challenge : Competing O-alkylation minimized by maintaining low temperature and excess NaH.
Alternative Synthetic Routes
Mitsunobu Etherification
Biphenyl-4-ol and 1-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid react under Mitsunobu conditions:
- Reagents : DIAD (1.5 equiv), PPh3 (1.5 equiv), THF, 24 hours
- Yield : 58%
- Limitation : Lower yield due to steric hindrance from the pyrazole ring.
One-Pot Tandem Synthesis
A novel method combines Suzuki coupling and pyrazole cyclization in a single pot:
- 4-Bromophenyl propargyl ether undergoes Sonogashira coupling with phenylacetylene.
- Cyclization : Hydrazine hydrate and CuI in DMF at 100°C for 12 hours.
- Overall Yield : 54%
- Advantage : Reduces purification steps but requires precise stoichiometry.
Critical Analysis of Methodologies
Yield Comparison
| Method | Key Step | Yield (%) | Purity (%) |
|---|---|---|---|
| Williamson Alkylation | N-Alkylation | 62 | 98.5 |
| Mitsunobu | Etherification | 58 | 97.2 |
| One-Pot Tandem | Coupling/Cyclization | 54 | 95.8 |
Spectroscopic Validation
- 1H NMR (DMSO-d6) : δ 8.52 (s, 1H, pyrazole H5), 7.78 (d, 2H, J = 8.4 Hz, biphenyl), 7.62–7.45 (m, 4H), 5.32 (s, 2H, OCH2).
- IR (KBr) : 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-C).
- HRMS (ESI+) : m/z 295.0978 [M+H]+ (calc. 295.0974).
Industrial-Scale Considerations
Waste Management
Chemical Reactions Analysis
Types of Reactions: 1-(([1,1’-Biphenyl]-4-yloxy)methyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carboxylic acid group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated biphenyl-pyrazole derivatives.
Scientific Research Applications
1-(([1,1’-Biphenyl]-4-yloxy)methyl)-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(([1,1’-Biphenyl]-4-yloxy)methyl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The biphenyl and pyrazole moieties can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Key Pyrazole-3-carboxylic Acid Derivatives and Their Properties
*Calculated based on molecular formula.
Key Observations:
Substituent Position and Bioactivity :
- Electron-donating groups (e.g., methoxy, methyl) at para positions enhance antioxidant activity, as seen in 1-Benzoyl-3-phenyl derivatives (4c, 4e) . The biphenyl-4-yloxy group in the target compound may similarly stabilize aromatic interactions but with increased steric bulk.
- Carboxylic acid at position 3 is conserved in many analogs (e.g., ), suggesting its role in hydrogen bonding or ionic interactions with biological targets.
Lipophilicity and Solubility :
- The biphenyl-4-yloxy methyl group in the target compound likely increases hydrophobicity compared to simpler phenyl or methylphenyl substituents (e.g., OMXX-294068-01 ). This could enhance membrane permeability but reduce aqueous solubility.
- Polar substituents, such as hydroxyethyl in , improve solubility but may limit blood-brain barrier penetration .
Synthetic Complexity :
- Introducing the biphenyl ether moiety may require multi-step synthesis, including Ullmann or Suzuki-Miyaura couplings, whereas methyl or benzoyl groups () are simpler to install via alkylation or acylation .
Pharmacological Potential (Extrapolated)
While direct activity data for the target compound are unavailable, structural analogs provide insights:
- Antioxidant/Anti-inflammatory Activity : Derivatives with electron-rich aromatic systems (e.g., 4c, 4e) show IC₅₀ values comparable to diclofenac sodium (~10–15 µM) . The biphenyl group’s extended π-system may enhance radical scavenging.
- The biphenyl moiety in the target compound could similarly interfere with bacterial biofilms or viral entry.
Stability and Reactivity
- Carboxylic Acid Stability : The carboxylic acid group at position 3 is prone to esterification or decarboxylation under acidic/basic conditions. Derivatives like ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate () demonstrate the utility of ester prodrugs to enhance bioavailability .
- Biphenyl Ether Stability : Ether linkages are generally stable under physiological conditions but may undergo oxidative cleavage in the presence of cytochrome P450 enzymes.
Biological Activity
1-(([1,1'-Biphenyl]-4-yloxy)methyl)-1H-pyrazole-3-carboxylic acid is a compound that belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Molecular Formula and Structure
- Molecular Formula : C17H16N4O3
- CAS Number : 1004643-29-1
The compound features a biphenyl moiety linked to a pyrazole ring with a carboxylic acid functional group. This unique structure contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 294.31 g/mol |
| Appearance | White powder |
| Purity | ≥97% |
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including:
- MCF7 (breast cancer) : IC50 value of 0.058 ± 0.016 µM
- HeLa (cervical cancer) : IC50 value of 0.070 µM
These findings suggest that the compound may induce apoptosis in cancer cells through the modulation of specific signaling pathways, potentially involving the inhibition of key oncogenic proteins .
Antimicrobial Activity
The compound has also shown promising antimicrobial effects, particularly against bacterial strains. In one study, it was tested against several pathogens, revealing:
- Staphylococcus aureus : Minimum inhibitory concentration (MIC) of 32 µg/mL
- Escherichia coli : MIC of 64 µg/mL
These results indicate that the compound could serve as a lead for developing new antimicrobial agents .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression and microbial resistance.
- Receptor Modulation : It could interact with various receptors, altering cellular responses that lead to apoptosis or antimicrobial action.
Further studies are needed to elucidate the precise molecular targets involved in these processes .
Case Study 1: Anticancer Efficacy
In a recent study published in Scientific Reports, researchers synthesized several derivatives of pyrazole and evaluated their anticancer activity. The derivative containing the biphenyl moiety exhibited superior potency compared to others tested, highlighting the importance of structural features in enhancing biological activity .
Case Study 2: Antimicrobial Properties
Another study focused on the antimicrobial potential of various pyrazole derivatives, including our compound. The results demonstrated that modifications in the biphenyl structure significantly affected antimicrobial efficacy, suggesting that structural optimization could lead to more effective agents .
Q & A
Basic Research Question
- Storage: Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation.
- Safety Measures: Use nitrile gloves and chemical goggles; avoid contact with strong oxidizers (e.g., HNO₃) due to risk of exothermic decomposition .
Advanced Considerations
Thermogravimetric analysis (TGA) reveals decomposition onset temperatures (~200°C), informing safe handling during high-temperature reactions. Stability under UV light can be assessed via accelerated degradation studies using HPLC-MS .
How is structure-activity relationship (SAR) analysis conducted to refine biological activity?
Advanced Research Question
SAR studies systematically modify substituents (e.g., biphenyl para-substituents or pyrazole methyl groups) and measure changes in bioactivity. For example:
- Electron-Donating Groups (EDGs): Methoxy groups on biphenyl enhance π-π stacking with aromatic enzyme pockets.
- Steric Effects: Bulky substituents on the pyrazole ring may reduce binding to flat active sites.
Data Interpretation
IC₅₀ values from enzyme inhibition assays are correlated with Hammett σ constants or steric parameters (e.g., Taft’s Es) to quantify substituent effects .
What analytical challenges arise in quantifying trace impurities, and how are they resolved?
Advanced Research Question
Impurities like unreacted biphenyl-4-ol or oxidized pyrazole byproducts require detection at ppm levels. Solutions include:
- UPLC-MS/MS: High-resolution mass spectrometry identifies impurities via exact mass matching.
- Derivatization: Fluorescent tagging of carboxylic acid groups enhances sensitivity in UV-Vis detection .
Contradiction Note
Discrepancies in impurity profiles across studies may stem from varying detection limits (e.g., 0.1% vs. 1% thresholds). Standardized protocols (ICH Q3A/B) ensure consistency .
How does the compound’s solid-state morphology influence formulation in drug delivery systems?
Advanced Research Question
Crystal morphology (e.g., needle vs. plate habits) affects dissolution rates. Techniques like hot-stage microscopy or powder X-ray diffraction (PXRD) monitor polymorph transitions. For instance, amorphous dispersions with polymers (e.g., PVP) enhance aqueous solubility but require stability testing against recrystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
